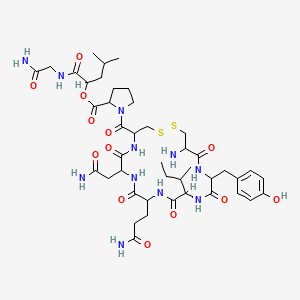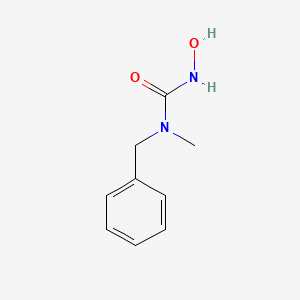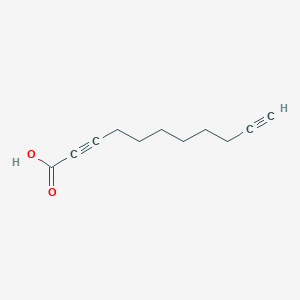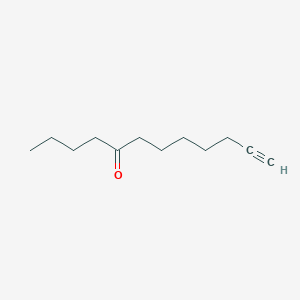![molecular formula C18H13ClN2O B14433112 Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- CAS No. 77609-12-2](/img/structure/B14433112.png)
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- is a chemical compound with a complex structure that includes both nitrile and ketone functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- involves its interaction with various molecular targets and pathways. The nitrile and ketone groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Benzonitrile: Another aromatic nitrile with different substituents.
Phenylacetonitrile: A precursor in the synthesis of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-.
Uniqueness
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- is unique due to its combination of nitrile and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
77609-12-2 |
|---|---|
Molekularformel |
C18H13ClN2O |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C18H13ClN2O/c19-16-8-6-14(7-9-16)18(22)10-17(15(11-20)12-21)13-4-2-1-3-5-13/h1-9,15,17H,10H2 |
InChI-Schlüssel |
HPXDCZUHUYTAFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)




![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)



![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
